- 4,7-Dimethoxy-1,10-phenanthroline: An excellent ligand for the Cu-catalyzed N-arylation of imidazoles, Organic Letters, 2006, 8(13), 2779-2782

Cas no 92149-07-0 (4,7-Dimethoxy-1,10-phenanthroline)

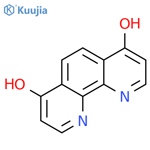

92149-07-0 structure

Nombre del producto:4,7-Dimethoxy-1,10-phenanthroline

Número CAS:92149-07-0

MF:C14H12N2O2

Megavatios:240.257283210754

MDL:MFCD00233883

CID:800458

PubChem ID:24885413

4,7-Dimethoxy-1,10-phenanthroline Propiedades químicas y físicas

Nombre e identificación

-

- 4,7-Dimethoxy-1,10-phenanthroline

- 1,10-Phenanthroline,4,7-dimethoxy-

- 1,10-Phenanthroline, 4,7-dimethoxy-

- ZPGVCQYKXIQWTP-UHFFFAOYSA-N

- BBL102802

- STL556610

- TRA0001004

- SY024579

- EN002827

- 4,7-Dimethoxy-1,10-phenanthroline (ACI)

- 4,7-DIMETHOXY-1,10-PHENANTHROLINE,97%

- 4,7-dimethoxyl-1,10-phenanthroline

- EN300-7356961

- AC-28115

- GS-4345

- J-514175

- A844157

- 4,7-bis(methyloxy)-1,10-phenanthroline

- DTXSID70440237

- 92149-07-0

- DTXCID30391059

- 4,7-DIMETHOXY-1,10-PHENANTHROLINE, 97%

- DB-294962

- 4,7-bis(methoxy)-1,10-phenanthroline

- SCHEMBL185654

- AKOS015919916

- CS-W007747

- 4,7-dimethoxy-[1,10]-phenanthroline

- MFCD00233883

-

- MDL: MFCD00233883

- Renchi: 1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3

- Clave inchi: ZPGVCQYKXIQWTP-UHFFFAOYSA-N

- Sonrisas: N1C2C(=CC=C3C=2N=CC=C3OC)C(OC)=CC=1

Atributos calculados

- Calidad precisa: 240.09000

- Masa isotópica única: 240.089877630g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 2

- Complejidad: 259

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.4

- Superficie del Polo topológico: 44.2

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.250±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 197-212 °C

- Punto de ebullición: 373.1±37.0 °C at 760 mmHg

- Punto de inflamación: 135.9±16.8 °C

- índice de refracción: 1.667

- Disolución: Almost insoluble (0.077 g/l) (25 º C),

- PSA: 44.24000

- Logp: 2.80020

- Sensibilidad: air sensitive

4,7-Dimethoxy-1,10-phenanthroline Información de Seguridad

-

Símbolo:

- Palabra de señal:Danger

- Instrucciones de peligro: H302,H318,H400

- Declaración de advertencia: P273,P280,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 22-41-50

- Instrucciones de Seguridad: 26-39-61

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C

- Términos de riesgo:R22; R41; R50

- Grupo de embalaje:Ⅲ

- Nivel de peligro:9

4,7-Dimethoxy-1,10-phenanthroline Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dimethoxy-1,10-phenanthroline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB222630-500 mg |

4,7-Dimethoxy-1,10-phenanthroline, 95%; . |

92149-07-0 | 95% | 500 mg |

€71.90 | 2023-07-20 | |

| abcr | AB222630-10 g |

4,7-Dimethoxy-1,10-phenanthroline, 95%; . |

92149-07-0 | 95% | 10 g |

€360.90 | 2023-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0942-50G |

4,7-dimethoxy-1,10-phenanthroline |

92149-07-0 | 97% | 50g |

¥ 3,062.00 | 2023-04-13 | |

| abcr | AB222630-500mg |

4,7-Dimethoxy-1,10-phenanthroline, 95%; . |

92149-07-0 | 95% | 500mg |

€71.90 | 2023-09-13 | |

| eNovation Chemicals LLC | D684236-10G |

4,7-dimethoxy-1,10-phenanthroline |

92149-07-0 | 97% | 10g |

$145 | 2024-07-21 | |

| Chemenu | CM255780-5g |

4,7-Dimethoxy-1,10-phenanthroline |

92149-07-0 | 97% | 5g |

$72 | 2024-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D119922-1g |

4,7-Dimethoxy-1,10-phenanthroline |

92149-07-0 | 97% | 1g |

¥272.90 | 2023-09-03 | |

| ChemScence | CS-W007747-5g |

4,7-Dimethoxy-1,10-phenanthroline |

92149-07-0 | 99.45% | 5g |

$194.0 | 2021-09-02 | |

| ChemScence | CS-W007747-25g |

4,7-Dimethoxy-1,10-phenanthroline |

92149-07-0 | 99.45% | 25g |

$820.0 | 2021-09-02 | |

| Apollo Scientific | OR905864-1g |

4,7-Dimethoxy-1,10-phenanthroline |

92149-07-0 | 97% | 1g |

£17.00 | 2025-03-21 |

4,7-Dimethoxy-1,10-phenanthroline Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 2 h, reflux

1.2 Reagents: Sodium Solvents: Methanol ; 24 h, reflux

1.2 Reagents: Sodium Solvents: Methanol ; 24 h, reflux

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Dimethylformamide ; 6 h, 120 °C

Referencia

- The surprising effects of sulfur: achieving long excited-state lifetimes in heteroleptic copper(I) emitters, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(8), 3089-3102

Synthetic Routes 3

Condiciones de reacción

1.1 Solvents: Methanol ; 17.5 h, 80 °C

Referencia

- Chemoselective Catalytic α-Oxidation of Carboxylic Acids: Iron/Alkali Metal Cooperative Redox Active Catalysis, Journal of the American Chemical Society, 2020, 142(9), 4517-4524

Synthetic Routes 4

Condiciones de reacción

Referencia

- 1,10-Phenanthroline, 4,7-dimethoxy, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

Synthetic Routes 5

Condiciones de reacción

Referencia

- Subtle Balance between Various Phenanthroline Ligands and Anions in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene, Organometallics, 1995, 14(8), 3751-61

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: Methanol ; 60 h, reflux

Referencia

- Photoactivated anti-viral and anti-cancer agent, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

Referencia

- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles, Journal of Organic Chemistry, 2007, 72(16), 6190-6199

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Methanol ; 8 h, 80 °C

Referencia

- Suppressing competitive coordination reaction for ohmic cathode contact using amino-substituted organic ligands and air-stable metals, CCS Chemistry, 2021, 3(12), 367-376

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 0 °C

1.2 0 °C; overnight, rt

1.3 Reagents: Water ; rt

1.2 0 °C; overnight, rt

1.3 Reagents: Water ; rt

Referencia

- On Ni Catalysts for Catalytic, Asymmetric Ni/Cr-Mediated Coupling Reactions, Journal of the American Chemical Society, 2012, 134(14), 6136-6139

Synthetic Routes 10

Condiciones de reacción

Referencia

- Anti-proliferative agents for treating pulmonary arterial hypertension (PAH), World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran

Referencia

- Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles, European Journal of Organic Chemistry, 2017, 2017(14), 1902-1910

Synthetic Routes 12

Condiciones de reacción

1.1 Solvents: Methanol ; 24 h, 80 °C

Referencia

- Comparative Study of Copper- and Silver-Catalyzed Protodecarboxylations of Carboxylic Acids, ChemCatChem, 2010, 2(4), 430-442

Synthetic Routes 13

Condiciones de reacción

1.1 Solvents: Methanol ; 24 h, reflux

Referencia

- Transition metal-free, visible-light mediated synthesis of 1,10-phenanthroline derived ligand systems, Chemical Communications (Cambridge, 2017, 53(58), 8160-8163

4,7-Dimethoxy-1,10-phenanthroline Raw materials

4,7-Dimethoxy-1,10-phenanthroline Preparation Products

4,7-Dimethoxy-1,10-phenanthroline Literatura relevante

-

Alexandra Alvarez Fernandez,Laurens T. de Haan,Paul H. J. Kouwer J. Mater. Chem. A 2013 1 354

-

Sheela Kumari,Anand Ratnam,Kiran Mawai,Virendra Kumar Chaudhary,Aurobinda Mohanty,Kaushik Ghosh New J. Chem. 2020 44 19591

-

R. P. Kaiser,J. Ul?,I. Císa?ová,D. Ne?as RSC Adv. 2018 8 580

-

Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766

-

Xin Yue,Ming Hu,Xingyi He,Shuang Wu,Jin-Heng Li Chem. Commun. 2020 56 6253

92149-07-0 (4,7-Dimethoxy-1,10-phenanthroline) Productos relacionados

- 6931-19-7(5-Methoxyquinoline)

- 23432-39-5(6-Methoxyquinolin-4-OL)

- 607-31-8(4-Methoxyquinoline)

- 82121-05-9(4-Hydroxy-7-methoxyquinoline)

- 1326849-85-7(4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one)

- 2229493-89-2(1-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroethan-1-ol)

- 1359740-23-0(4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid)

- 4415-83-2(cyclobutylmethanamine)

- 4776-08-3(2(1H)-Pyrimidinone,6-amino-1-methyl-)

- 2308440-23-3(N-6-(3-oxopiperazin-1-yl)pyridin-3-ylprop-2-enamide)

Proveedores recomendados

atkchemica

(CAS:92149-07-0)4,7-Dimethoxy-1,10-phenanthroline

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:92149-07-0)4,7-Dimethoxy-1,10-phenanthroline

Pureza:99%/99%

Cantidad:100g/25g

Precio ($):878.0/220.0